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molecular formula C12H18N2O B8417910 N-[2-(3-aminophenyl)-1,1-dimethyl-ethyl]-acetamide

N-[2-(3-aminophenyl)-1,1-dimethyl-ethyl]-acetamide

Cat. No. B8417910
M. Wt: 206.28 g/mol
InChI Key: RXMLLDFJPUSEJA-UHFFFAOYSA-N
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Patent
US06150373

Procedure details

A solution of 1.7 g (8.3 mmol) of N-[2-(3-aminophenyl)-1,1-dimethyl-ethyl]-acetamide in 20 ml of ethylene glycol was treated with 3 g (75 mmol) of sodium hydroxide and the mixture heated at 195° C. for 20 hours. The mixture was cooled and added to 150 ml of 1M aqueous sodium hydroxide saturated with sodium chloride. The product was extracted with diethyl ether (3×100 ml). The combined organic phases were dried over magnesium sulfate, filtered and evaporated to give 1.2 g (88%) of 3-(2-amino-2-methyl-propyl)-aniline as a colorless oil. [Mass spectrum (ESI) M+CH3CN+ =206].
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([NH:12]C(=O)C)([CH3:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1.[OH-].[Na+].[Cl-].[Na+]>C(O)CO>[NH2:12][C:9]([CH3:11])([CH3:10])[CH2:8][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[NH2:1] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
NC=1C=C(C=CC1)CC(C)(C)NC(C)=O
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC(CC=1C=C(N)C=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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